REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][N:4]([CH2:14][C:15]([F:18])([F:17])[F:16])[C:5](=O)[O:6]C1C=CC=CC=1.[NH2:19][NH2:20].O>C(O)C>[NH2:19][N:20]1[CH2:2][CH2:3][N:4]([CH2:14][C:15]([F:18])([F:17])[F:16])[C:5]1=[O:6] |f:1.2|
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Name
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phenyl N-(2-chloroethyl)-N-(2,2,2-trifluoroethyl)carbamate
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Quantity
|
5.6 g
|
Type
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reactant
|
Smiles
|
ClCCN(C(OC1=CC=CC=C1)=O)CC(F)(F)F
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
NN.O
|
Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Into a 250-mL round-bottom flask, was placed
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Type
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TEMPERATURE
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Details
|
The resulting solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight in an oil bath
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Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
This resulted in 0.8 g (22%) of 1-amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one as colorless oil
|
Name
|
|
Type
|
|
Smiles
|
NN1C(N(CC1)CC(F)(F)F)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |